o-Cumylphenol: A Comprehensive Technical Guide
o-Cumylphenol: A Comprehensive Technical Guide
CAS Number: 18168-40-6
This technical guide provides an in-depth overview of o-Cumylphenol, also known as 2-(2-phenylpropan-2-yl)phenol. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, safety, and biological activity.
Chemical and Physical Properties
o-Cumylphenol is an organic compound featuring a phenol ring substituted with a cumyl group at the ortho position.[1] This substitution pattern imparts specific physical and chemical characteristics that differentiate it from its para isomer. While specific experimental data for o-cumylphenol is limited in publicly available literature, the following table summarizes key properties, with some values being estimates based on its structural similarity to p-cumylphenol.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₆O | [1] |
| Molecular Weight | 212.29 g/mol | [1] |
| CAS Number | 18168-40-6 | [1] |
| IUPAC Name | 2-(2-phenylpropan-2-yl)phenol | [1] |
| Appearance | White solid (expected) | [2] |
| Boiling Point | 335 °C (for p-isomer) | [2] |
| Melting Point | 70 °C min (for p-isomer) | [2] |
| Flash Point | 187 °C (for p-isomer) | [2] |
| Solubility | Expected to be sparingly soluble in water | |
| LogP (predicted) | 4.4 | [3] |
Synthesis of o-Cumylphenol
The primary industrial method for producing cumylphenols is the Friedel-Crafts alkylation of phenol with α-methylstyrene, catalyzed by an acid.[1] The reaction typically yields a mixture of ortho and para isomers, with the para isomer often being the major product.
Experimental Protocol: Friedel-Crafts Alkylation for Cumylphenol Synthesis
Objective: To synthesize a mixture of o- and p-cumylphenol via the acid-catalyzed alkylation of phenol with α-methylstyrene.
Materials:
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Phenol
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α-methylstyrene
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Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid, or a solid acid catalyst)
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Solvent (e.g., toluene or an excess of phenol)
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Sodium bicarbonate solution (for neutralization)
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Anhydrous magnesium sulfate or sodium sulfate (for drying)
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Organic solvents for extraction and chromatography (e.g., dichloromethane, hexanes)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve phenol in the chosen solvent.
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Catalyst Addition: Carefully add the acid catalyst to the phenol solution while stirring.
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Reactant Addition: Heat the mixture to the desired reaction temperature (typically between 40-100 °C).[1] Slowly add α-methylstyrene dropwise from the dropping funnel to the reaction mixture over a period of time. The slow addition helps to control the exothermic reaction and can influence the isomer ratio.
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Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting materials are consumed.
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Workup:
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Cool the reaction mixture to room temperature.
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Neutralize the acid catalyst by washing the mixture with a saturated sodium bicarbonate solution.
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Extract the organic layer with an appropriate solvent like dichloromethane.
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Wash the organic layer with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
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-
Purification: The crude product, a mixture of o- and p-cumylphenol, along with potential byproducts like dicumylphenol, can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.
Factors Influencing Ortho:Para Selectivity:
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Catalyst: The choice of catalyst can influence the isomer ratio.
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Temperature: Reaction temperature is a critical parameter. Lower temperatures may favor the formation of the ortho isomer to some extent, while higher temperatures can lead to increased formation of byproducts.[1]
-
Solvent: The polarity of the solvent can affect the reaction pathway and isomer distribution.
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Reactant Ratio: The molar ratio of phenol to α-methylstyrene is important. An excess of phenol is often used to minimize the formation of di-substituted products.[4]
Caption: Workflow for the synthesis of o-Cumylphenol.
Safety Data Sheet (SDS) Information
| Hazard Category | Precautionary Statements |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[5] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[5] |
| Eye Damage/Irritation | Causes serious eye damage.[5] |
| Aquatic Hazard | Harmful to aquatic life.[5] |
Handling and Storage:
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Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
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Work in a well-ventilated area, preferably under a chemical fume hood.
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Avoid breathing dust, fumes, gas, mist, vapors, or spray.
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Store in a tightly closed container in a dry, cool, and well-ventilated place.
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Keep away from oxidizing agents, acid chlorides, and acid anhydrides.
Biological Activity and Signaling Pathways
o-Cumylphenol is recognized as an endocrine-disrupting chemical (EDC), primarily due to its interaction with estrogen receptors.[1]
Endocrine Disruption
o-Cumylphenol can mimic the action of the natural hormone estrogen by binding to estrogen receptors (ERs), which can lead to a variety of biological effects. Research has shown that cumylphenols can interact with both estrogen receptor alpha (ERα) and estrogen-related receptor gamma (ERRγ).[6]
The binding of o-cumylphenol to these receptors can initiate a signaling cascade that is normally triggered by estrogen. This can lead to the activation or repression of target genes, ultimately disrupting normal endocrine function.
References
- 1. Buy o-Cumylphenol | 18168-40-6 [smolecule.com]
- 2. static1.squarespace.com [static1.squarespace.com]
- 3. PubChemLite - O-cumylphenol (C15H16O) [pubchemlite.lcsb.uni.lu]
- 4. o-Cumylphenol | 18168-40-6 | Benchchem [benchchem.com]
- 5. Quantitative structure-activity relationships for estrogen receptor binding affinity of phenolic chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Direct Evidence Revealing Structural Elements Essential for the High Binding Ability of Bisphenol A to Human Estrogen-Related Receptor-γ - PMC [pmc.ncbi.nlm.nih.gov]
